molecular formula C24H17Cl2NO4 B5214467 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No. B5214467
M. Wt: 454.3 g/mol
InChI Key: GIYBOHCUAILOMU-UHFFFAOYSA-N
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Description

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, also known as DMCM, is a chemical compound that has been widely studied in scientific research. It is a benzodiazepine receptor ligand that has been shown to have potential applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions.

Mechanism of Action

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide acts as a benzodiazepine receptor ligand, binding to the GABA-A receptor in the brain. This binding enhances the activity of the GABA neurotransmitter, leading to increased inhibition of neuronal activity. This increased inhibition results in the anxiolytic, anticonvulsant, and sedative effects observed in animal models.
Biochemical and Physiological Effects:
3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA binding in the brain, leading to increased inhibition of neuronal activity. 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has also been shown to decrease glutamate binding in the brain, which may contribute to its anticonvulsant effects. Additionally, 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to decrease the release of acetylcholine in the brain, which may contribute to its sedative effects.

Advantages and Limitations for Lab Experiments

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is its high affinity for the benzodiazepine receptor, which makes it a useful tool for studying the GABAergic system. However, 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has a relatively short half-life, which may limit its use in certain experiments. Additionally, 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to have some nonspecific effects, which may complicate data interpretation.

Future Directions

There are a number of future directions for research on 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide. One area of research is the development of new 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide analogs with improved pharmacological properties. Another area of research is the use of 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide as a radioligand for imaging benzodiazepine receptors in the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves the reaction of 3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3,5-dichloro-2-methoxyaniline in the presence of a base to yield 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide.

Scientific Research Applications

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has also been studied for its potential use as a radioligand for imaging benzodiazepine receptors in the brain.

properties

IUPAC Name

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2NO4/c1-13-9-16(27-23(28)19-11-15(25)12-20(26)22(19)30-2)7-8-17(13)18-10-14-5-3-4-6-21(14)31-24(18)29/h3-12H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYBOHCUAILOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

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